![molecular formula C29H30N2O6 B7962031 Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7962031.png)
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate is a complex organic compound often used as a key intermediate in peptide synthesis. Its structure includes multiple protecting groups that help in selective reactions, making it a vital tool in the synthesis of peptides and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate typically involves multiple steps:
Starting Material: : The synthesis often begins with commercially available amino acids or peptides.
Protecting Groups Introduction: : The benzyloxycarbonyl (Cbz) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups are introduced to protect the amine functions.
Coupling Reactions: : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form peptide bonds.
Industrial Production Methods
In industrial settings, large-scale synthesis often involves automated peptide synthesizers that employ solid-phase synthesis techniques. These methods ensure high purity and yield through repetitive cycles of deprotection, coupling, and washing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound is stable under mild oxidative conditions but can undergo degradation with strong oxidizing agents.
Reduction: : Reduction usually involves deprotecting the benzyloxycarbonyl and fluorenylmethoxycarbonyl groups using hydrogenolysis or mild acids.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the amine groups after deprotection.
Common Reagents and Conditions
Deprotection: : Piperidine is commonly used to remove the fluorenylmethoxycarbonyl group, while hydrogen and palladium catalysts are used for the benzyloxycarbonyl group.
Coupling: : As mentioned, EDCI or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products
The reactions typically yield peptides or peptidomimetics with high purity, depending on the sequence and protecting groups used.
Scientific Research Applications
Chemistry
Peptide Synthesis: : This compound is crucial in the assembly of complex peptide chains, which are essential for studying protein functions and interactions.
Biology
Proteomics: : Used in the study of proteomics to create peptide libraries for identifying protein interactions.
Cell Signaling: : Important in creating molecules that modulate cell signaling pathways, aiding in understanding cellular mechanisms.
Medicine
Drug Development: : Essential in the design of peptide-based drugs and therapeutic agents.
Vaccine Research: : Used in the synthesis of peptide vaccines that stimulate the immune system.
Industry
Biotechnology: : Widely used in biotechnological applications such as enzyme inhibitors and as substrates in biosensors.
Mechanism of Action
The compound acts by selectively protecting amine groups, allowing for the controlled synthesis of peptides. It facilitates the formation of peptide bonds without cross-reactivity, ensuring the desired sequence is achieved. The molecular targets are primarily the amine groups of amino acids, and the pathways involved include peptide bond formation and deprotection processes.
Comparison with Similar Compounds
Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate stands out due to its dual protecting groups, providing high selectivity and stability.
Similar Compounds
Boc (tert-butyloxycarbonyl) Protected Amino Acids: : Provide protection but are less stable under acidic conditions compared to Fmoc.
Z (benzyloxycarbonyl) Protected Amino Acids: : Similar to the Cbz group but less commonly used due to more difficult deprotection.
There you have it—a deep dive into the fascinating world of this compound. Anything else you'd like to explore?
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-35-27(32)26(16-9-17-30-28(33)36-18-20-10-3-2-4-11-20)31-29(34)37-19-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h2-8,10-15,25-26H,9,16-19H2,1H3,(H,30,33)(H,31,34)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGBHQWRQGCSPT-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-tert-butyl 1-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B7961954.png)
![Methyl (2S)-5-amino-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7961956.png)
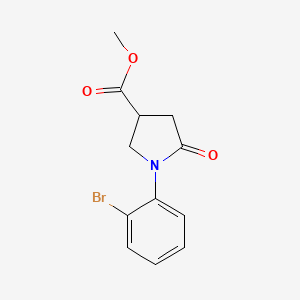
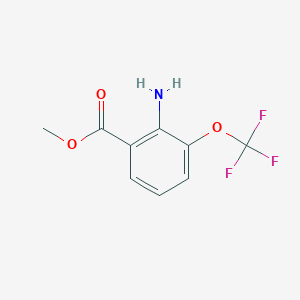
![Methyl (2S)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7961963.png)
![1-Benzyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7961967.png)

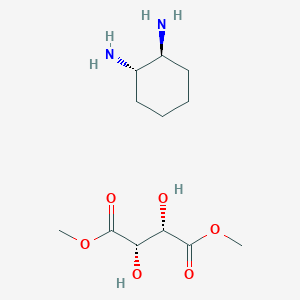
![Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate](/img/structure/B7962008.png)
![Methyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7962023.png)
![Methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate](/img/structure/B7962029.png)
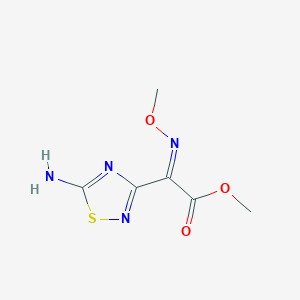
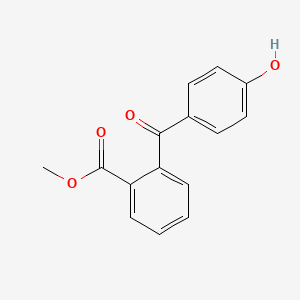
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B7962051.png)
